molecular formula C13H13FO4S B13199068 7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione

7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione

Cat. No.: B13199068
M. Wt: 284.30 g/mol
InChI Key: KWTODEHLADCYGP-UHFFFAOYSA-N
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Description

7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of fluorine and sulfur in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione typically involves multi-step organic reactions. One common method includes the reaction of 7-fluoro-3,4-dihydro-2H-1-benzopyran with a thiol compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, while the sulfur atom can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]
  • 7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one

Uniqueness

Compared to similar compounds, 7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione is unique due to the presence of both fluorine and sulfur atoms in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13FO4S

Molecular Weight

284.30 g/mol

IUPAC Name

7-fluoro-1',1'-dioxospiro[3H-chromene-2,4'-thiane]-4-one

InChI

InChI=1S/C13H13FO4S/c14-9-1-2-10-11(15)8-13(18-12(10)7-9)3-5-19(16,17)6-4-13/h1-2,7H,3-6,8H2

InChI Key

KWTODEHLADCYGP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC12CC(=O)C3=C(O2)C=C(C=C3)F

Origin of Product

United States

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